molecular formula C13H17ClN2O B5150219 2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol

2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol

Cat. No.: B5150219
M. Wt: 252.74 g/mol
InChI Key: BUIRTXSLMZIEIN-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, an ethyl group, and two methyl groups attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with ethylamine and acetone in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired imidazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids or transition metal complexes can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and substituted imidazoles with various functional groups.

Scientific Research Applications

2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-4-methyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol
  • 2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-1H-imidazole

Uniqueness

2-(2-chlorophenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group and the ethyl group on the imidazole ring distinguishes it from other similar compounds, potentially leading to different properties and applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-4-11-13(2,3)16(17)12(15-11)9-7-5-6-8-10(9)14/h5-8,12,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIRTXSLMZIEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(N(C1(C)C)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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